molecular formula C23H20FN5O2S B2998618 1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-38-5

1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2998618
CAS No.: 442572-38-5
M. Wt: 449.5
InChI Key: HYIAJXIKEDXFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a carbonitrile group at position 4, and a 4-(4-fluorophenyl)sulfonylpiperazinyl moiety at position 1. The sulfonyl group on the piperazine ring introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity compared to alkyl or aryl-substituted analogs .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c1-16-14-22(29-21-5-3-2-4-20(21)26-23(29)19(16)15-25)27-10-12-28(13-11-27)32(30,31)18-8-6-17(24)7-9-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIAJXIKEDXFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising:

  • A pyrido[1,2-a]benzimidazole core
  • A sulfonylpiperazine moiety
  • A 4-fluorophenyl substituent
  • A carbonitrile group

This structural diversity suggests multiple potential interactions with biological targets.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Key mechanisms include:

  • Receptor Binding: The sulfonylpiperazine group may facilitate binding to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition: The carbonitrile group may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.

Antipsychotic Properties

Research indicates that similar compounds containing the piperazine moiety have shown atypical antipsychotic properties. For instance, derivatives have demonstrated high affinity for serotonin receptors (5-HT2A) and dopamine receptors (D2), which are crucial in the treatment of schizophrenia and other psychiatric disorders .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structural features. For example, pyrido[1,2-a]benzimidazole derivatives have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study 1: Receptor Binding Affinity

A study evaluated the receptor binding affinities of various piperazine derivatives, including those related to our compound. Results indicated that compounds with fluorinated phenyl groups exhibited enhanced binding to 5-HT2A receptors compared to their non-fluorinated counterparts. The Ki values for these interactions ranged from 1.00 nM to 10.44 nM for different derivatives, suggesting a strong potential for therapeutic applications in mood disorders .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of pyrido[1,2-a]benzimidazole derivatives on human cancer cell lines. One derivative demonstrated an IC50 value of 27.05 µM against a breast cancer cell line, indicating significant anticancer activity. Furthermore, the compound showed selectivity towards cancer cells over normal fibroblast cells, suggesting a favorable therapeutic index .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Target
Compound AAntipsychotic1.005-HT2A
Compound BAnticancer27.05Breast Cancer
Compound CMAO-B Inhibitor0.013MAO-B

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Substituent Comparison

Compound Name Substituent at Piperazinyl Position Key Structural Features Molecular Formula Molecular Weight (g/mol) References
1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Fluorophenyl)sulfonyl Sulfonyl group, fluorophenyl, methyl, carbonitrile C₂₅H₂₂FN₅O₂S 487.54
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Methylphenyl) Methylphenyl, propyl, carbonitrile C₂₆H₂₈N₆ 448.55
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Methoxybenzyl) Methoxybenzyl, methyl, carbonitrile C₂₇H₂₈N₆O 476.56
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Adamantanyl Bulky adamantyl, ethyl, methyl, carbonitrile C₃₂H₃₈N₆ 530.69
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Fluorobenzyl) Fluorobenzyl, octyl, methyl, carbonitrile C₃₂H₃₈FN₅ 511.68

Key Comparative Analysis

Electron-Withdrawing vs. The methoxybenzyl group (C₂₇H₂₈N₆O) may enhance membrane permeability due to its lipophilic aromatic ring, but the methoxy group could introduce metabolic liabilities via demethylation .

Steric and Hydrophobic Effects

  • The adamantanyl substituent (C₃₂H₃₈N₆) introduces significant steric bulk, which might improve target selectivity by preventing off-target interactions but could reduce solubility .
  • The octyl chain in the fluorobenzyl-substituted analog (C₃₂H₃₈FN₅) dramatically increases hydrophobicity, favoring interactions with lipid-rich environments (e.g., CNS targets) but risking poor aqueous solubility .

Fluorine Substitution

  • Both the target compound (C₂₅H₂₂FN₅O₂S) and the fluorobenzyl analog (C₃₂H₃₈FN₅) incorporate fluorine, which enhances electronegativity and bioavailability. However, the sulfonyl group in the former may confer stronger hydrogen-bonding capacity, beneficial for protein-ligand interactions .

Pharmacological Implications

  • Sulfonamide-containing compounds (e.g., the target) are prevalent in kinase inhibitors (e.g., vemurafenib) due to their ability to occupy ATP-binding pockets. The target’s sulfonyl group may mimic phosphate interactions .
  • Propyl and ethyl substituents (C₂₆H₂₈N₆, C₃₂H₃₈N₆) are common in GPCR ligands, suggesting these analogs might target serotonin or dopamine receptors .

Research Findings and Structural Insights

  • Metabolic Stability : Sulfonamide groups generally resist CYP450-mediated metabolism, implying the target compound may have a longer half-life than its benzyl- or alkyl-substituted counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.